Inactin hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of inactin hydrate involves the reaction of thiobarbituric acid with sodium hydroxide, followed by the addition of butyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. The process includes purification steps to achieve a high-purity product suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: Inactin hydrate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
Inactin hydrate is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving rodent models to investigate physiological and biochemical processes.
Medicine: Utilized in preclinical studies to understand the effects of anesthetics and other pharmacological agents.
Industry: Applied in the development and testing of new anesthetic compounds and formulations.
Mechanism of Action
Inactin hydrate exerts its effects by interacting with the central nervous system, leading to sedation and hypnosis. It acts on specific molecular targets, including gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects. This results in decreased neuronal excitability and induction of anesthesia. Additionally, this compound has been shown to affect mitochondrial function, reducing renal blood flow and glomerular filtration rate .
Comparison with Similar Compounds
Thiopental: Another barbiturate used for anesthesia but with a shorter duration of action.
Pentobarbital: A barbiturate with similar sedative and hypnotic properties but different pharmacokinetic profiles.
Phenobarbital: Used primarily as an anticonvulsant with longer-lasting effects compared to inactin hydrate.
Uniqueness: this compound is unique due to its long-lasting anesthetic effects with minimal impact on cardiovascular and renal functions. This makes it particularly valuable in research settings where stable and prolonged anesthesia is required .
Properties
Molecular Formula |
C10H17N2NaO3S |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
sodium;5-butan-2-yl-5-ethyl-4,6-dioxo-1H-pyrimidine-2-thiolate;hydrate |
InChI |
InChI=1S/C10H16N2O2S.Na.H2O/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);;1H2/q;+1;/p-1 |
InChI Key |
AWXGFBKWQUXYIR-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.O.[Na+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.